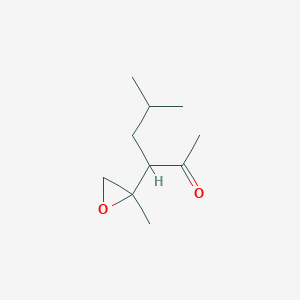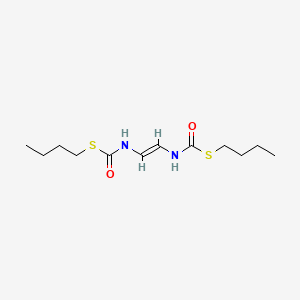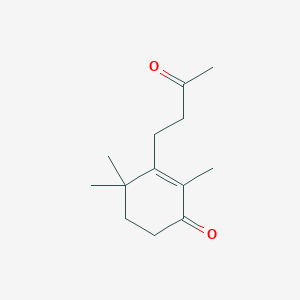
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a bicyclic ring system with an oxygen bridge, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for nucleophilic addition, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce arylated derivatives with high diastereoselectivity, while reduction reactions can yield reduced bicyclic compounds .
科学的研究の応用
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Endothal: A related compound with herbicidal properties.
Cantharidin: A natural product with a similar bicyclic structure, known for its blistering properties.
Ifetroban: A synthetic thromboxane receptor antagonist with a similar bicyclic framework.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- stands out due to its unique reactivity and potential for diverse chemical transformations. Its bicyclic structure provides a versatile scaffold for the development of new compounds with various applications in chemistry, biology, and medicine .
特性
CAS番号 |
73816-37-2 |
|---|---|
分子式 |
C8H8BrNO3 |
分子量 |
246.06 g/mol |
IUPAC名 |
2-bromo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H8BrNO3/c9-10-7(11)5-3-1-2-4(13-3)6(5)8(10)12/h3-6H,1-2H2 |
InChIキー |
RXOHSBYHEYZGBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


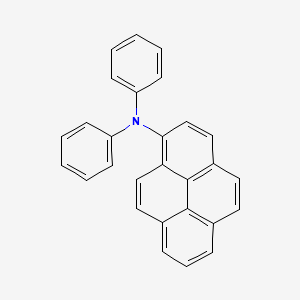
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
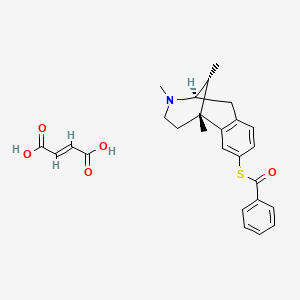
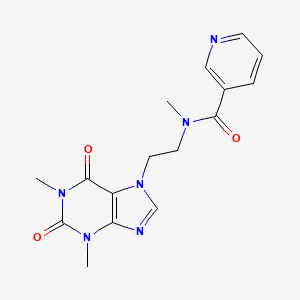
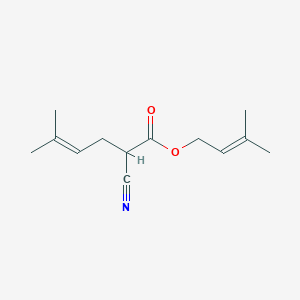

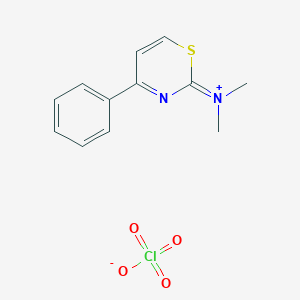
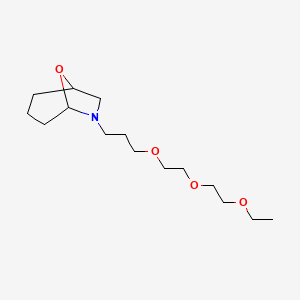

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
